Spiro[indoline-3,4'-piperidin]-2-one
Overview
Description
Spiro[indoline-3,4’-piperidin]-2-one is a spirocyclic compound that features a unique structure where an indoline and a piperidine ring are fused together through a spiro carbon
Mechanism of Action
Biochemical Pathways
It’s worth noting that spiro compounds have been found to play significant roles in various biological activities .
Result of Action
Spiro compounds are known to exhibit a variety of bioactivities, suggesting that spiro[indoline-3,4’-piperidin]-2-one may also have potential bioactive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[indoline-3,4’-piperidin]-2-one typically involves multi-component reactions. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions . Another efficient method involves the [3+3] cycloaddition of MBH carbonates of isatins with β-enamino maleimides in the presence of DABCO as a catalyst in acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for spiro[indoline-3,4’-piperidin]-2-one are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Spiro[indoline-3,4’-piperidin]-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can participate in carbamoylation and imidation reactions under ultrasonic irradiation to form highly functionalized molecular targets .
Common Reagents and Conditions
Common reagents used in the reactions of spiro[indoline-3,4’-piperidin]-2-one include triethylamine, DABCO, and various nucleophilic or electrophilic reagents. Reaction conditions often involve mild temperatures and the use of acetonitrile as a solvent .
Major Products Formed
The major products formed from these reactions include spiro[indoline-succinimides], spiro[indole-pyrrolo-succinimides], and spiro[indole-pyrido-succinimides], which are obtained in high yields and with minimal by-products .
Scientific Research Applications
Spiro[indoline-3,4’-piperidin]-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to spiro[indoline-3,4’-piperidin]-2-one include:
- Spiro[indoline-3,4’-pyridines]
- Spiro[indoline-3,4’-pyridinones]
- Spiro[indoline-succinimides]
- Spiro[indole-pyrrolo-succinimides]
- Spiro[indole-pyrido-succinimides]
Uniqueness
What sets spiro[indoline-3,4’-piperidin]-2-one apart from these similar compounds is its unique spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable scaffold in the design of new molecules with specific biological activities and material properties.
Properties
IUPAC Name |
spiro[1H-indole-3,4'-piperidine]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)14-11/h1-4,13H,5-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOVJOBXZPCKRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593749 | |
Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252882-61-4 | |
Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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